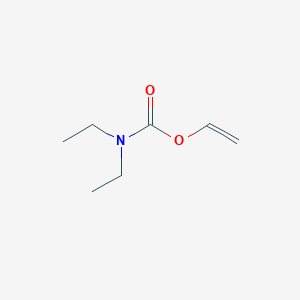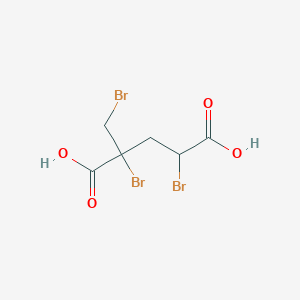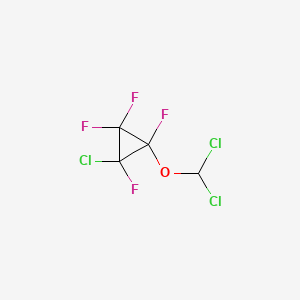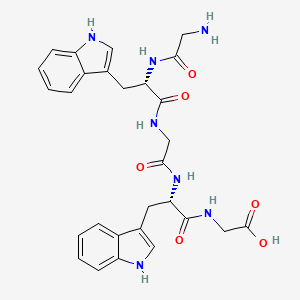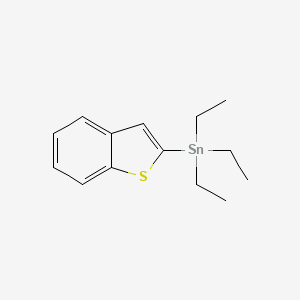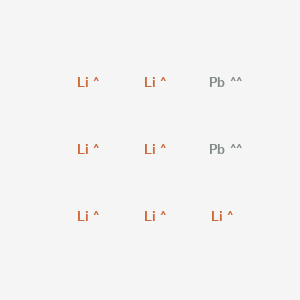
2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C22H26O3. It is a derivative of 2-propenoic acid, 2-methyl-, and is characterized by the presence of butoxy and diphenylethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate typically involves the esterification of 2-propenoic acid, 2-methyl-, with 2-butoxy-1,2-diphenylethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-butoxy-1,2-diphenylethyl ester: Similar in structure and properties.
2-Propenoic acid, 2-methyl-, methyl ester: A simpler ester derivative with different reactivity.
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate: A polymeric form with distinct applications.
Uniqueness
2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
58176-64-0 |
|---|---|
Fórmula molecular |
C22H26O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2-butoxy-1,2-diphenylethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H26O3/c1-4-5-16-24-20(18-12-8-6-9-13-18)21(25-22(23)17(2)3)19-14-10-7-11-15-19/h6-15,20-21H,2,4-5,16H2,1,3H3 |
Clave InChI |
PVDQRORVRKLHHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




